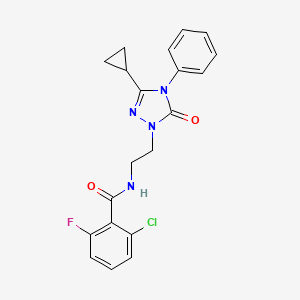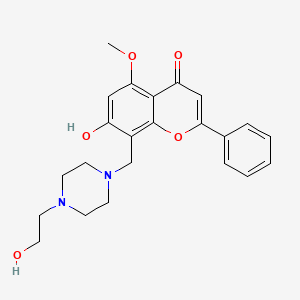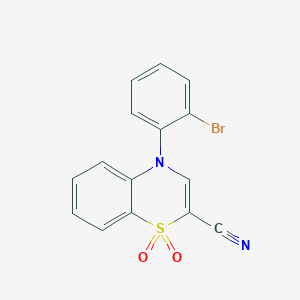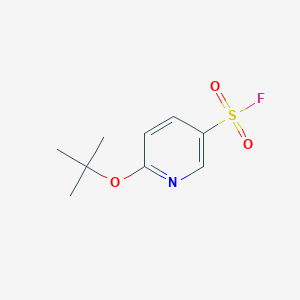
3-bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid is a useful research compound. Its molecular formula is C18H13BrO3 and its molecular weight is 357.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Lanthanide Complexes
3-Bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid and its derivatives are explored for their photophysical properties, particularly in creating luminescent lanthanide complexes. These complexes are significant due to their efficient energy-transfer pathways, which are crucial for sensitized emission. The investigation into 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes unveils the role of intramolecular charge transfer in achieving large Stokes shifts and intensive luminescence. Such properties make them potential candidates for applications in optical devices and sensors (Kim, Baek, & Kim, 2006).
Synthesis of Tachykinin Receptor Antagonists
Another application area is in the synthesis of intermediates required for manufacturing tachykinin receptor antagonists. A study elaborates on a new route for synthesizing 3-cyano-1-naphthalenecarboxylic acid, a precursor in this synthesis pathway. This process emphasizes an efficient alternative to previous methods that faced challenges such as low yield and operational difficulties, offering a scalable and improved approach for the synthesis of these medically relevant compounds (Ashworth et al., 2003).
Aggregation Enhanced Emission
Further, this compound derivatives are investigated for their aggregation-enhanced emission (AEE) properties. These studies are essential for developing novel materials with high solid-state luminescence, which is crucial for applications in optoelectronics and bioimaging. The research into 1,8-naphthalimide derivatives showcases how variations in the benzoic acid moiety influence AEE behavior, offering insights into designing more efficient luminescent materials (Srivastava, Singh, & Mishra, 2016).
Biological Evaluation
Additionally, derivatives of this compound are synthesized and evaluated for their biological activities. The study on 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives showcases their potential in molecular docking, cytotoxicity against cancer cell lines, and antioxidant activities. This demonstrates the compound's relevance in drug discovery and development, highlighting its significance in creating pharmacologically active agents (Kumar et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c19-16-10-13(18(20)21)8-9-17(16)22-11-14-6-3-5-12-4-1-2-7-15(12)14/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZQARUSVFRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2527338.png)

![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)
![ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2527344.png)


![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)
![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)


